molecular formula C26H36Cl2N8O B607580 G1T38 dihydrochloride CAS No. 2097938-59-3

G1T38 dihydrochloride

Cat. No.: B607580
CAS No.: 2097938-59-3
M. Wt: 547.5 g/mol
InChI Key: IUIVDLVJNPANBY-UHFFFAOYSA-N
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Description

G1T38 dihydrochloride, also known as lerociclib, is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK4/6, this compound can effectively halt the proliferation of cancer cells, making it a promising candidate for cancer therapy .

Scientific Research Applications

G1T38 dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

G1T38 works by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which are key therapeutic targets in cancer treatment . It has been shown to synergize with tyrosine kinase inhibitors (TKIs) targeting EGFR, ALK, and RET in lung cancer cell lines . It also enhances the efficacy of osimertinib and crizotinib in patient-derived xenograft (PDX) models harboring EGFR or ALK mutations .

Future Directions

G1T38 is currently in clinical development and has shown promise in preclinical models of NSCLC . It has been found to delay acquired resistance to targeted therapies in these models . A safety, pharmacokinetics, and efficacy study of G1T38 in combination with osimertinib is scheduled for patients with EGFR-mutant, T790M-positive NSCLC . Further studies are ongoing to investigate the combination of G1T38 with targeted therapies in NSCLC murine models harboring alterations in KRAS, ALK, and BRAF .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of G1T38 dihydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and minimize impurities. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

G1T38 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

G1T38 dihydrochloride is unique in its ability to be administered continuously without causing severe neutropenia, a common side effect of other CDK4/6 inhibitors. This allows for sustained inhibition of CDK4/6 and potentially improved therapeutic outcomes .

Properties

IUPAC Name

4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N8O.2ClH/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25;;/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIVDLVJNPANBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36Cl2N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097938-59-3
Record name G1T38 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097938593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name G1T38 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z16QQQ3HA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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